
1-(2-Cyclohexylethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexylethyl)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a cyclohexylethyl group
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Ring-opening of aziridines: Another method involves the ring-opening of aziridines under the action of N-nucleophiles, leading to the formation of piperazine derivatives.
Intermolecular cycloaddition: The intermolecular cycloaddition of alkynes bearing amino groups can also be employed to synthesize piperazine derivatives.
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of catalytic systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Cyclohexylethyl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Cyclohexylethyl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclohexylethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
1-(2-Cyclohexylethyl)piperazin-2-one can be compared with other similar compounds, such as:
Piperazine: A simpler analog with a wide range of biological activities.
Morpholin-2-one: Another heterocyclic compound with similar structural features but different biological properties.
1-(2-Phenylethyl)piperazin-2-one: A compound with a phenylethyl group instead of a cyclohexylethyl group, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-(2-cyclohexylethyl)piperazin-2-one |
InChI |
InChI=1S/C12H22N2O/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11/h11,13H,1-10H2 |
Clave InChI |
YZCHGNOMCSSQOI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCN2CCNCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13882263.png)
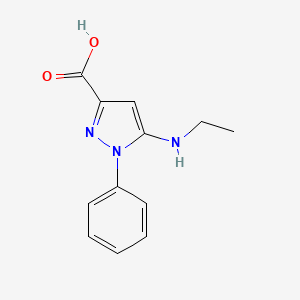
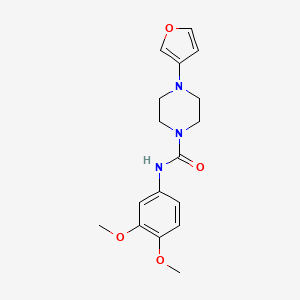
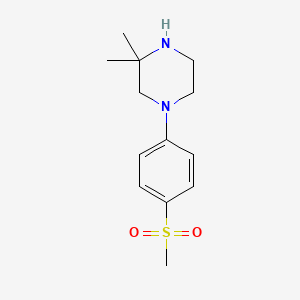
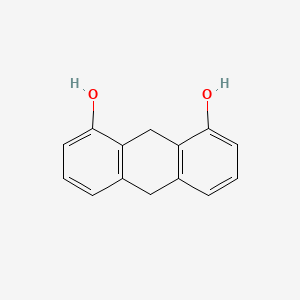
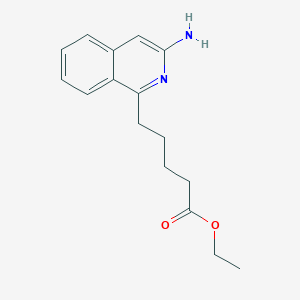
![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)
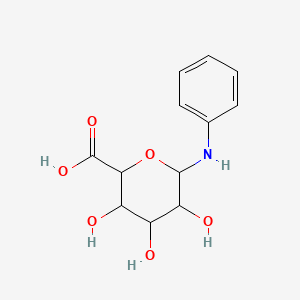
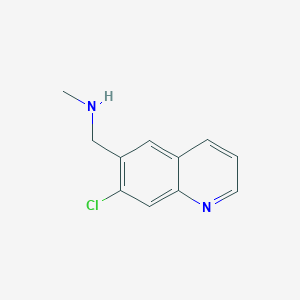
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)
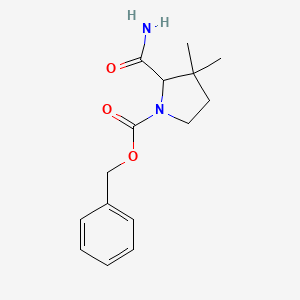
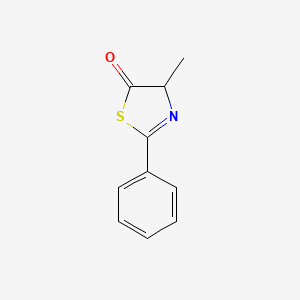
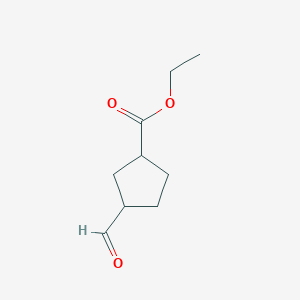
![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
